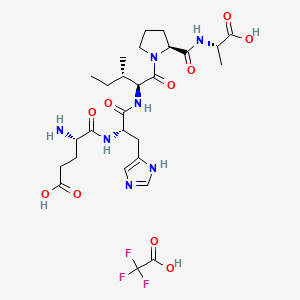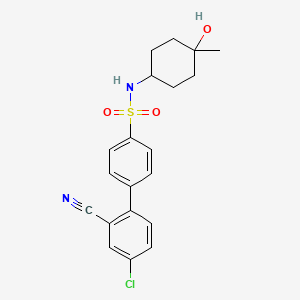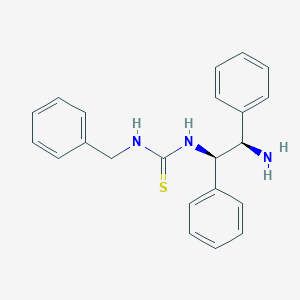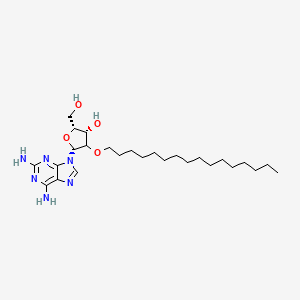
Fibrinogen-Binding Peptide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen, thereby inhibiting platelet adhesion and aggregation. It is primarily used in research settings to study blood coagulation and platelet function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide TFA involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the cleavage step is common to remove the peptide from the resin and deprotect side chains .
Chemical Reactions Analysis
Types of Reactions: Fibrinogen-Binding Peptide TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Major Products: The primary product of these reactions is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Scientific Research Applications
Fibrinogen-Binding Peptide TFA has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of fibrinogen in blood coagulation and platelet function.
Medicine: Potential therapeutic applications in preventing thrombosis and other clotting disorders.
Industry: Utilized in the development of biosensors for detecting fibrinogen levels.
Mechanism of Action
Fibrinogen-Binding Peptide TFA exerts its effects by binding to the fibrinogen receptor, specifically at the vitronectin binding site. This binding inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. The inhibition of these processes is crucial in regulating blood clot formation and preventing excessive clotting .
Comparison with Similar Compounds
Vitronectin-Binding Peptide: Similar in function but targets the vitronectin receptor.
RGD Peptides: These peptides also inhibit platelet adhesion but through different receptors.
Fibrinogen Gamma-Chain Peptides: Target different sites on the fibrinogen molecule.
Uniqueness: Fibrinogen-Binding Peptide TFA is unique due to its specific design to mimic the vitronectin binding site on the fibrinogen receptor. This specificity allows for targeted inhibition of platelet adhesion and aggregation, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C27H40F3N7O10 |
|---|---|
Molecular Weight |
679.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
InChI Key |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)





